(1s,3r,4r)-3-[(Tert-butoxycarbonyl)amino]-4-[(methylsulfonyl)oxy]cyclohexanecarboxylic acid ethyl ester
Overview
Description
(1s,3r,4r)-3-[(Tert-butoxycarbonyl)amino]-4-[(methylsulfonyl)oxy]cyclohexanecarboxylic acid ethyl ester is a useful research compound. Its molecular formula is C15H27NO7S and its molecular weight is 365.4. The purity is usually 95%.
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Scientific Research Applications
Asymmetric Hydrogenation and Amino Acid Synthesis
This compound plays a crucial role in the asymmetric hydrogenation of enamines, contributing to the synthesis of beta-amino acid pharmacophores. For instance, it has been utilized in the direct reduction of enamines, resulting in amino esters with high enantiomeric excess, which is crucial for pharmaceutical applications (Kubryk & Hansen, 2006).
Synthesis of Chiral Polymers
This compound is also instrumental in the synthesis of chiral polymers. Chiral methylpropargyl ester monomers, including variants of this compound, have been polymerized to produce polymers with specific optical properties. These polymers exhibit one-handed helical structures in various solvents and are significant in the development of new materials with unique chiroptical properties (Qu, Sanda & Masuda, 2009).
Synthesis of Biologically Active Sulfoxides
This compound is used as a starting point for generating sulfoxides with biologically active residues. Its transformations enable the isolation of sulfoxides in enantiomerically pure forms, which is important for the synthesis of biologically active compounds (Aversa et al., 2005).
Enantioselective Synthesis in Organic Chemistry
It serves as a key component in the enantioselective synthesis of specific amino acids, an area critical to advancing organic chemistry and pharmaceutical development (Alonso et al., 2005).
Structural Studies in Crystallography
The compound is used in the synthesis of oxoindole-linked α-alkoxy-β-amino acid derivatives. These derivatives are critical in structural studies, especially in crystallography, to understand molecular conformations and interactions (Ravikumar et al., 2015).
Improved Synthesis Techniques
Research has focused on improving the synthesis techniques of related compounds, contributing to more efficient and selective production methods in organic synthesis (Badland et al., 2010).
Divergent Synthesis Applications
The compound is used in divergent synthesis approaches, allowing for the production of various organic compoundsunder different conditions. This versatility in synthesis is crucial for creating a wide range of chemical entities for various applications, including pharmaceuticals and materials science (Rossi et al., 2007).
Ring-Closing Metathesis in Synthesis
It's involved in ring-closing metathesis-based synthesis, which is a key strategy in organic chemistry for constructing cyclic compounds. This approach is especially useful in developing complex molecules like pharmaceuticals and natural products (Cong & Yao, 2006).
Synthesis of Functional Cyclic Esters
The compound is used in the synthesis and polymerization of new cyclic esters containing functional groups. This research is significant for developing new polymeric materials with specific functional properties, broadening the scope of applications in material science (Trollsås et al., 2000).
Development of Non-Proteinogenic Amino Acids
It has been used in the development of new non-proteinogenic amino acids. These amino acids are vital in peptide synthesis and the development of new pharmaceuticals with improved efficacy and specificity (Temperini et al., 2020).
Advancements in Azabicycloheptane Synthesis
The compound is pivotal in the enantioselective synthesis of azabicycloheptane derivatives, which are important in medicinal chemistry for the development of new therapeutic agents (Houghton et al., 1993).
Properties
IUPAC Name |
ethyl (1S,3R,4R)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-methylsulfonyloxycyclohexane-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H27NO7S/c1-6-21-13(17)10-7-8-12(23-24(5,19)20)11(9-10)16-14(18)22-15(2,3)4/h10-12H,6-9H2,1-5H3,(H,16,18)/t10-,11+,12+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REERHKRKNNLBKG-QJPTWQEYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCC(C(C1)NC(=O)OC(C)(C)C)OS(=O)(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H]1CC[C@H]([C@@H](C1)NC(=O)OC(C)(C)C)OS(=O)(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H27NO7S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801112602 | |
Record name | Ethyl (1S,3R,4R)-3-[[(1,1-dimethylethoxy)carbonyl]amino]-4-[(methylsulfonyl)oxy]cyclohexanecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801112602 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
365.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
365997-36-0 | |
Record name | Ethyl (1S,3R,4R)-3-[[(1,1-dimethylethoxy)carbonyl]amino]-4-[(methylsulfonyl)oxy]cyclohexanecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=365997-36-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl (1S,3R,4R)-3-[[(1,1-dimethylethoxy)carbonyl]amino]-4-[(methylsulfonyl)oxy]cyclohexanecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801112602 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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